molecular formula C8H8N4 B13999038 5-(1H-pyrazol-5-yl)pyridin-2-amine CAS No. 827588-81-8

5-(1H-pyrazol-5-yl)pyridin-2-amine

Cat. No.: B13999038
CAS No.: 827588-81-8
M. Wt: 160.18 g/mol
InChI Key: FWJHVMKDVZPNIW-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrazol-5-yl)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, which is then coupled with a pyridine derivative under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using hydrazine derivatives and pyridine precursors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-pyrazol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-(1H-pyrazol-5-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(1H-pyrazol-5-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual heterocyclic structure allows for versatile functionalization, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

827588-81-8

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

5-(1H-pyrazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C8H8N4/c9-8-2-1-6(5-10-8)7-3-4-11-12-7/h1-5H,(H2,9,10)(H,11,12)

InChI Key

FWJHVMKDVZPNIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC=NN2)N

Origin of Product

United States

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